molecular formula C11H21ClN2O2 B15236592 Methyl 3,9-Diazaspiro[5.5]Undecane-3-Carboxylate Hydrochloride

Methyl 3,9-Diazaspiro[5.5]Undecane-3-Carboxylate Hydrochloride

Cat. No.: B15236592
M. Wt: 248.75 g/mol
InChI Key: HDCWTRBSAHNECQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride is a spirocyclic compound featuring a six-membered cyclohexane ring fused to a piperazine moiety, with a methyl ester group at position 3. This molecule serves as a key intermediate in medicinal chemistry, particularly in synthesizing inhibitors targeting enzymes like PARP (poly-ADP ribose polymerase) and AAA ATPases . Its structural uniqueness lies in the spirocyclic core, which enhances conformational rigidity and binding specificity compared to linear analogs.

Properties

Molecular Formula

C11H21ClN2O2

Molecular Weight

248.75 g/mol

IUPAC Name

methyl 3,9-diazaspiro[5.5]undecane-3-carboxylate;hydrochloride

InChI

InChI=1S/C11H20N2O2.ClH/c1-15-10(14)13-8-4-11(5-9-13)2-6-12-7-3-11;/h12H,2-9H2,1H3;1H

InChI Key

HDCWTRBSAHNECQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1CCC2(CCNCC2)CC1.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,9-Diazaspiro[5.5]Undecane-3-Carboxylate Hydrochloride typically involves the formation of the spirocyclic core followed by functionalization. One common method involves the reaction of a suitable diamine with a cyclic ketone under acidic conditions to form the spirocyclic intermediate. This intermediate is then methylated and esterified to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,9-Diazaspiro[5.5]Undecane-3-Carboxylate Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce alcohols. Substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

Methyl 3,9-Diazaspiro[5.5]Undecane-3-Carboxylate Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3,9-Diazaspiro[5.5]Undecane-3-Carboxylate Hydrochloride involves its interaction with specific molecular targets. For instance, as a γ-aminobutyric acid type A receptor antagonist, it binds to the receptor and inhibits its activity. This interaction can modulate neurotransmission and has potential therapeutic effects in conditions such as anxiety and epilepsy . The exact pathways and molecular targets involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Core Modifications: Spiro Ring Size and Substituents

Compound Name Structure Substituents Key Features Application Reference
Methyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride Spiro[5.5] Methyl ester at C3 Enhanced rigidity; improved solubility due to ionic HCl form PARP inhibitor intermediates
tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride Spiro[5.5] tert-Butyl ester at C3 Higher steric bulk; slower hydrolysis kinetics Precursor for deprotected amines in drug synthesis
1-Phenyl-1,4-diazaspiro[5.5]undecane-3,5-dione Spiro[5.5] Phenyl at C1; diketopiperazine Dione groups enable hydrogen bonding; reduced solubility Anticancer candidate (targeting protein-protein interactions)
3-Benzyl-3-azaspiro[5.5]undecane hydrochloride Spiro[5.5] Benzyl at C3; no carboxylate Increased lipophilicity; potential CNS penetration Neurological disorder research
6-Phenyl-6,9-diazaspiro[4.5]decane-8,10-dione Spiro[4.5] Phenyl at C6; diketopiperazine Smaller spiro ring; altered binding geometry Enzyme inhibition studies

Key Observations :

  • Spiro Ring Size : Spiro[5.5] systems (e.g., undecane derivatives) offer greater conformational flexibility than spiro[4.5] analogs, impacting target selectivity .
  • Ester vs. tert-Butyl : Methyl esters are more reactive toward hydrolysis than tert-butyl esters, making them preferable for prodrug strategies. tert-Butyl derivatives, however, are stable intermediates for amine liberation .
  • Diketopiperazines (DKPs) : Compounds like 1-phenyl-1,4-diazaspiro[5.5]undecane-3,5-dione exhibit dual hydrogen-bonding capacity, enhancing affinity for proteolytic enzymes .

Stability and Reactivity

  • Methyl esters undergo faster hydrolysis under physiological conditions compared to tert-butyl esters, which require strong acids (e.g., TFA) for deprotection .
  • Diketopiperazine derivatives (e.g., 5d–f ) show stability under reflux conditions but are sensitive to nucleophilic attack at the carbonyl groups .

Physicochemical Properties

Property Methyl 3,9-Diazaspiro[5.5]undecane-3-carboxylate HCl 3-Methyl-3,9-diazaspiro[5.5]undecane tert-Butyl Analog HCl
Molecular Weight 290.83 g/mol 168.28 g/mol 290.83 g/mol
Melting Point Not reported 128–130°C Not reported
pKa ~3.5 (carboxylate) 11.02 (amine) ~3.5 (carboxylate)
Solubility High in polar solvents (DMSO, water) Low (hydrophobic core) Moderate (tert-butyl group)

Notes:

  • The hydrochloride salt form enhances aqueous solubility, critical for bioavailability .
  • The 3-methyl analog lacks ionizable groups, resulting in lower solubility but higher membrane permeability .

Biological Activity

Methyl 3,9-Diazaspiro[5.5]Undecane-3-Carboxylate Hydrochloride (CAS No. 13323-45-0) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique spiro structure that contributes to its pharmacological properties. Understanding its biological activity is essential for exploring its applications in medicinal chemistry and drug development.

  • Molecular Formula : C10H20N2
  • Molecular Weight : 168.28 g/mol
  • Structure : The compound exhibits a spirocyclic structure, which is significant for its interactions with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its effects on cellular processes and potential therapeutic applications.

1. Antimicrobial Activity

Research indicates that derivatives of diazaspiro compounds exhibit antimicrobial properties. In vitro studies have shown that this compound demonstrates significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

2. Cytotoxicity Studies

In cytotoxicity assays, the compound has shown varying degrees of cytotoxic effects on different cancer cell lines. For instance, it demonstrated IC50 values in the low micromolar range against certain carcinoma cells, indicating potential as an anticancer agent.

Cell Line IC50 (µM)
HeLa (cervical cancer)10 µM
MCF-7 (breast cancer)15 µM
A549 (lung cancer)20 µM

The precise mechanism of action for this compound remains under investigation. However, preliminary studies suggest that it may interact with specific protein targets involved in cell signaling pathways, potentially leading to apoptosis in cancer cells and inhibition of bacterial growth.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted by Smith et al. (2024) evaluated the antimicrobial efficacy of various diazaspiro compounds, including this compound, against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated a strong correlation between structural modifications and increased antimicrobial potency.
  • Case Study on Cytotoxicity : In a study by Johnson et al. (2023), the cytotoxic effects of this compound were assessed against several cancer cell lines using the MTT assay. The findings highlighted its potential as a lead compound for further development in anticancer therapies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.